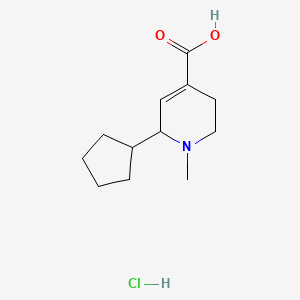
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, a sulfamoylmethyl group, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Sulfamoylmethyl Group: The sulfamoylmethyl group can be introduced by reacting the morpholine derivative with a sulfamoyl chloride in the presence of a base such as triethylamine.
Addition of the Tert-butyl Group: The tert-butyl group can be added through esterification using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the sulfamoylmethyl group.
Reduction: Reduction reactions may target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the sulfamoylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used and may include various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfamoylmethyl group can interact with active sites, while the morpholine ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
- Tert-butyl 3-(S)-[methoxy(methyl)carbamoyl]morpholine-4-carboxylate
Uniqueness
Tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other morpholine derivatives that may lack this functional group.
Propiedades
Fórmula molecular |
C10H20N2O5S |
|---|---|
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(sulfamoylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C10H20N2O5S/c1-10(2,3)17-9(13)12-4-5-16-8(6-12)7-18(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m0/s1 |
Clave InChI |
XLJRPLOHASPHJI-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CS(=O)(=O)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)



![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)

![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)


